Product packaging for Ethyl chloroacetate(Cat. No.:CAS No. 105-39-5)

Ethyl chloroacetate

Cat. No.: B140656
CAS No.: 105-39-5
M. Wt: 122.55 g/mol
InChI Key: VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Description

Significance of Ethyl Chloroacetate (B1199739) as a Building Block in Advanced Organic Synthesis

The primary significance of ethyl chloroacetate in advanced organic synthesis lies in its role as a versatile two-carbon building block for introducing an ethoxycarbonylmethyl group (-CH₂CO₂Et). Its reactivity, particularly the susceptibility of the C-Cl bond to nucleophilic substitution, makes it an invaluable reagent for forming new carbon-carbon and carbon-heteroatom bonds. highmountainco.comcymitquimica.com This reactivity is fundamental to the construction of a wide variety of molecular frameworks.

Detailed research findings have demonstrated its efficacy in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. cymitquimica.comnordmann.global For instance, this compound is a key reactant in cyclization reactions to produce:

Thiazolidinones and Thiazolidin-2,4-diones: These are formed through reactions with thiourea (B124793) derivatives or related compounds. uobaghdad.edu.iq

1,2,4-Triazole (B32235) derivatives: Synthesized by reacting this compound with precursor compounds, which are then cyclized. uobaghdad.edu.iq

Thieno[2,3-d]pyrimidines: These fused heterocyclic systems can be prepared using this compound to react with dithiopyrimidine derivatives. tandfonline.com

Quinoline-based derivatives: In medicinal chemistry research, it is used to alkylate hydroxyquinolines to create ester intermediates, which are then converted into more complex molecules with potential therapeutic applications. mdpi.com

The compound serves as a crucial intermediate in the production of numerous active pharmaceutical ingredients (APIs) and agrochemicals. highmountainco.comnordmann.global It is used in the synthesis of anesthetics, analgesics, and the antitumor drug 5-fluorouracil. ontosight.aisincerechemical.com In the agrochemical sector, it is a precursor to herbicides and pesticides, including sodium fluoroacetate. yufenggp.comaquilaorganics.com

Starting MaterialReagentProduct Class/ExampleField of ApplicationReference
2-Guanidine Heterocyclic SaltsThis compound2-imino-4-chloromethyl-s-triazinesHeterocyclic Synthesis jcsp.org.pk
2-MercaptobenzothiazoleThis compoundEthyl 2-(benzo[d]thiazol-2-ylthio)acetatePharmaceutical Intermediates chemmethod.com
8-Hydroxyquinoline (B1678124)This compoundQuinoline (B57606) Ester IntermediatesMedicinal Chemistry mdpi.com
Dithiopyrimidine derivativesThis compoundThieno[2,3-d]pyrimidinesHeterocyclic Synthesis tandfonline.com
CycloaminesThis compoundEthyl N-cycloamine acetatesSynthetic Building Blocks abq.org.br

Evolution of Research Perspectives on this compound Applications

Research perspectives on this compound have evolved significantly from its traditional use as a simple solvent and intermediate for dyes to a strategic component in high-value, technology-driven sectors. highmountainco.compmarketresearch.com Initially valued for its broad utility in organic synthesis, the focus has shifted towards its application in the rapidly growing pharmaceutical and agrochemical industries. marketresearch.comdatainsightsmarket.com This shift is driven by the increasing demand for complex and precisely synthesized active ingredients. marketresearch.com

A major trend shaping the contemporary use of this compound is the growing emphasis on green and sustainable chemistry. pmarketresearch.comdatainsightsmarket.com Researchers are actively exploring more efficient and environmentally benign synthesis routes. This includes the development of novel catalytic systems and process intensification technologies. researchgate.netacs.org For example, recent studies have investigated:

Reactive Chromatography: This technique is being explored for the continuous production of this compound to enhance reaction conversion and process efficiency, using catalysts like Amberlyst-15. acs.org

Novel Catalysts: The development of magnetic nanocomposite catalysts, such as phosphotungstic acid-supported hercynite, aims to facilitate the selective esterification of chloroacetic acid with high yields under milder conditions. acs.org

Closed-Loop Processes: In industrial production, there is a move towards enclosed, automated systems with solvent recovery and closed-loop chlorination to improve safety, minimize waste, and align with stringent environmental regulations. marketresearch.com

This evolution is also reflected in market trends, which show a steady growth trajectory for this compound, largely propelled by its expanding role in pharmaceutical and pesticide manufacturing. datainsightsmarket.com

Region/SegmentMarket TrendKey DriverReference
Global MarketProjected CAGR of approx. 5.2% (2023-2030)Demand for solvents and intermediates in chemical synthesis pmarketresearch.com
Pharmaceutical SectorProjected annual growth of 6.5%Use as a crucial intermediate for APIs (e.g., anesthetics, analgesics) pmarketresearch.com
Asia-PacificSustained growthRapid urbanization and increased food demand boosting herbicide consumption marketresearch.com
Chemical SynthesisSteady growth trajectoryIncreasing demand from pharmaceutical and pesticide industries datainsightsmarket.com

Interdisciplinary Research Foci Involving this compound

The application of this compound is not confined to traditional organic chemistry but extends into several interdisciplinary research areas, where its unique reactivity is leveraged to create novel materials and understand complex chemical processes.

Medicinal and Pharmaceutical Chemistry: This is the most prominent interdisciplinary field for this compound. It serves as a starting point for synthesizing libraries of compounds for drug discovery. highmountainco.comontosight.ai Research focuses on using it to build heterocyclic scaffolds like benzotriazoles and quinolines, which are then evaluated for a range of biological activities, including as potential anticonvulsant or antitumor agents. ajrconline.org

Agrochemical Science: this compound is a key intermediate in the synthesis of modern herbicides and pesticides. ontosight.aiaquilaorganics.com Research in this area focuses on developing more effective and selective crop protection agents, with this compound being a reliable component in the synthetic pathway. sincerechemical.com

Material Science and Polymer Chemistry: The compound finds application in the modification of polymers. pmarketresearch.com Its ability to introduce functional groups can alter the properties of materials, leading to products with specific performance characteristics for diverse applications from packaging to automotive parts. pmarketresearch.com

Electrochemistry and Catalysis: this compound is used as a model substrate in fundamental chemical research. For instance, studies on the catalytic reduction of halogenated organic compounds have used this compound to investigate reaction mechanisms. Research into cobalamin (Vitamin B12) mediated electrocatalysis has used this compound to understand the initial steps of the reaction between the catalyst and the substrate, which has implications for developing green chemistry methods for dehalogenation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO2<br>ClCH2CO2C2H5<br>C4H7ClO2 B140656 Ethyl chloroacetate CAS No. 105-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloroacetate
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InChI

InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCl
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Molecular Formula

C4H7ClO2, Array
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DSSTOX Substance ID

DTXSID4026715
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Molecular Weight

122.55 g/mol
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Physical Description

Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C
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Flash Point

100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c.
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Solubility

Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23
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Density

1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

4.23-4.46, Relative vapor density (air = 1): 4.2
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Vapor Pressure

4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450
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Color/Form

Water-white mobile liq, Liquid

CAS No.

105-39-5
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Melting Point

-15 °F (USCG, 1999), -26 °C
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Synthetic Methodologies for Ethyl Chloroacetate Production and Analogues

Esterification Pathways of Chloroacetic Acid with Ethanol (B145695)

The fundamental reaction for producing ethyl chloroacetate (B1199739) involves the reversible reaction between chloroacetic acid and ethanol to form the ester and water. aidic.it The primary challenge in this synthesis is to shift the chemical equilibrium towards the product side, which is typically achieved by removing water as it is formed. aidic.it

Catalytic Esterification Processes

Various catalytic systems have been developed to enhance the rate and efficiency of ethyl chloroacetate synthesis. These can be broadly categorized into homogeneous and heterogeneous catalysis, with a growing emphasis on catalysts that are easily separable and reusable.

Traditionally, strong Brønsted acids like sulfuric acid are used to catalyze the esterification of chloroacetic acid with ethanol. chemicalbook.comyoutube.com The acid protonates the carbonyl oxygen of the chloroacetic acid, making it more susceptible to nucleophilic attack by ethanol. While effective, the use of homogeneous Brønsted acids presents challenges in terms of catalyst separation from the product mixture and potential for corrosion and environmental concerns. tandfonline.com

In one described method, chloroacetic acid, ethanol, and benzene (B151609) are heated to reflux in the presence of sulfuric acid. chemicalbook.com The water generated is continuously removed as a benzene-water azeotrope. After the reaction, the crude ester is washed to remove the acid catalyst and then purified by distillation, yielding a product with ≥99.0% purity and a yield of 85%. chemicalbook.com Another approach involves heating a mixture of chloroacetic acid, ethanol, and concentrated sulfuric acid at reflux for four hours, resulting in a 57% yield after neutralization and distillation. youtube.com

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, have been extensively investigated. x-mol.netresearchgate.netacs.org These materials offer high catalytic activity, ease of separation, and the potential for reuse, making them an attractive option for industrial processes. aidic.it Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, functions as a solid Brønsted acid catalyst. ripublication.comije.ir

The use of Amberlyst-15 has been explored in various reactor configurations. x-mol.netresearchgate.netacs.org It has been shown to be an effective catalyst for the esterification of various carboxylic acids with alcohols. ripublication.comije.ir In the context of this compound synthesis, Amberlyst-15 plays a dual role: it catalyzes the reaction and also acts as an adsorbent for water, which helps to drive the reaction forward. x-mol.netacs.org Studies have shown that the reaction rate increases with higher catalyst loading and temperature. ripublication.com The kinetics of esterification reactions using Amberlyst-15 have been successfully described by pseudo-homogeneous and Eley-Rideal models. ije.ir

A study on the esterification of isopropanol (B130326) with chloroacetic acids using the ion-exchange resin Imac 20 Ar found that the reaction follows a second-order bimolecular kinetic model. asianpubs.org The rate of reaction was influenced by the amount of catalyst and the reaction temperature. asianpubs.org

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst Type Catalyst Example Advantages Disadvantages
Homogeneous Brønsted Acid Sulfuric Acid High catalytic activity Difficult to separate, corrosive, environmental concerns
Heterogeneous (Ion-Exchange Resin) Amberlyst-15 Easily separable, reusable, less corrosive Potentially lower activity than homogeneous catalysts, mass transfer limitations
Surfactant-based Sodium Dodecyl Sulfate (B86663) (SDS) Environmentally friendly, high yield May require specific reaction conditions (e.g., water-carrying agent)

Surfactant-catalyzed esterification has emerged as an environmentally friendly alternative for the synthesis of this compound. tandfonline.com Sodium dodecyl sulfate (SDS), an anionic surfactant, has been shown to be an effective catalyst for the esterification of chloroacetic acid with ethanol. tandfonline.comresearchgate.net The catalytic activity of SDS is comparable to that of Brønsted acids like sodium bisulfate and p-toluenesulfonic acid, and superior to many Lewis acids. tandfonline.comresearchgate.net It is believed that SDS hydrolyzes to form sodium bisulfate, which is the active catalytic species. tandfonline.com

In a typical procedure, a yield of 97.1% of this compound was achieved using a 1.2:1 molar ratio of ethanol to chloroacetic acid, with 1.0% (molar) of SDS as the catalyst. tandfonline.com The reaction was carried out at reflux temperature for 2.5 hours with cyclohexane (B81311) acting as a water-carrying agent. tandfonline.com The use of surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) has also been explored for solvent-free esterification at room temperature, offering a greener and more energy-efficient process.

Heterogeneous Catalysis (e.g., Ion-Exchange Resins like Amberlyst-15)

Enhanced Reaction Systems

To further improve the efficiency of this compound production, enhanced reaction systems that integrate reaction and separation have been developed.

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. researchgate.net This technique is particularly well-suited for equilibrium-limited reactions like esterification, as the continuous removal of one of the products (in this case, water) from the reaction zone shifts the equilibrium towards the formation of the desired ester, leading to higher conversion rates. researchgate.net

In the synthesis of this compound, reactive distillation has been employed using a cation exchange resin as the catalyst and cyclohexane as a water entrainer. researchgate.net This method has been reported to achieve a total yield of up to 98.92% with a shorter reaction time and smaller amounts of raw materials compared to conventional batch processes. researchgate.net The integration of reaction and separation in a single column can also lead to significant energy savings. researchgate.net

Another related technique is reactive chromatography, where a solid catalyst also acts as a stationary phase for chromatographic separation. This has been explored for the continuous production of this compound using Amberlyst-15. x-mol.netacs.org

Reactive Chromatography for Continuous Production

Esterification reactions, such as the synthesis of this compound from monochloroacetic acid (MCA) and ethanol, are often limited by chemical equilibrium. aidic.it Reactive chromatography (RC) presents an advanced solution by integrating chemical reaction and separation into a single unit, which can enhance per-pass reaction conversion. aidic.itacs.org This technique is particularly advantageous for improving the yield of this compound by continuously removing water, a byproduct of the esterification, thus shifting the reaction equilibrium forward. aidic.it

In this context, the use of a fixed-bed chromatographic reactor (FBCR) has been explored for the continuous production of this compound. acs.org A key component of this system is the use of an acidic ion-exchange resin, such as Amberlyst-15, which serves a dual purpose. aidic.itacs.org It acts as a heterogeneous catalyst for the esterification reaction and simultaneously as an adsorbent to separate the water produced during the reaction. acs.org This dual functionality simplifies the process, offers the benefits of catalyst reusability, and makes it a greener, more sustainable technology. aidic.it

Research has demonstrated that as the reaction proceeds in an FBCR with Amberlyst-15, water is continuously adsorbed onto the solid media, driving the reaction towards the product. aidic.it Mathematical models have been developed and validated with experimental data from reactive breakthrough and elution profiles, showing good correlation. acs.org The success of this model suggests its potential application in designing a simulated moving bed reactor (SMBR), which could be a competitive industrial process for the continuous production of high-purity this compound. acs.org

Table 1: Findings in Reactive Chromatography for this compound Production

Feature Description Reference
Process Reactive Chromatography (RC) in a Fixed-Bed Chromatographic Reactor (FBCR) acs.org
Reactants Monochloroacetic acid (MCA) and ethanol (EtOH) acs.org
Catalyst/Adsorbent Amberlyst-15 (acidic ion-exchange resin) aidic.itacs.org
Principle Simultaneous esterification reaction and in-situ removal of water by adsorption to overcome equilibrium limitations. aidic.itacs.org

| Advantage | Enables continuous production, enhances conversion, and offers a potentially competitive design for Simulated Moving Bed Reactors (SMBR). | acs.org |

Ultrasonic and Microwave-Assisted Synthesis

Ultrasonic and microwave irradiation are recognized as green chemistry techniques that can significantly enhance organic reactions by reducing reaction times, improving yields, and lowering energy consumption. mdpi.comrsc.org While this compound is often a starting material in these assisted syntheses rather than the direct product, its behavior under such conditions provides valuable insight. Its stability and reactivity in these systems demonstrate the feasibility of using these energy sources in processes involving its synthesis or conversion.

Microwave-assisted synthesis has been shown to dramatically accelerate reactions involving this compound. For instance, in the synthesis of 2-(1H)-quinolinone derivatives, this compound acts as a reaction accelerator under microwave irradiation, leading to product yields as high as 94% in just 25-30 minutes. google.com Similarly, when synthesizing benzothiazole (B30560) derivatives, microwave irradiation at 180°C reduced reaction times to 2-15 minutes, a significant improvement over conventional methods. derpharmachemica.com

Ultrasonic irradiation also offers a potent method for promoting reactions with this compound. In the synthesis of S-alkylated furan-oxadiazole derivatives, ultrasound was used to achieve moderate to good yields (53–79%). mdpi.com Another study on the synthesis of bis-2-iminothiazolidin-4-ones from bis-thioureas and this compound found that the reaction proceeded efficiently under ultrasonic irradiation for 30 minutes at 90°C. rsc.org Research comparing conventional, microwave, and ultrasound methods for the synthesis of certain ethyl [(1,3-benzothiazol-2-yl) sulfanyl] acetate (B1210297) derivatives found that both assisted techniques offered superior performance over traditional heating. derpharmachemica.com

Table 2: Comparison of Synthetic Methods for Benzothiazole Derivatives Using this compound

Method Reaction Time Yield Reference
Conventional (Reflux) Several hours Moderate derpharmachemica.com
Microwave Irradiation 2-15 minutes High (up to 90%+) derpharmachemica.com

| Ultrasound Irradiation | ~15 minutes | Moderate | derpharmachemica.com |

Dehydration Strategies in this compound Synthesis

The synthesis of this compound via the esterification of chloroacetic acid with ethanol is a reversible reaction that produces water. chemicalbook.comyoutube.com The presence of water limits the reaction yield by favoring the reverse hydrolysis reaction. aidic.it Therefore, effective removal of water is crucial to drive the equilibrium towards the formation of the ester product. aidic.itchemicalbook.com Several dehydration strategies are employed to achieve high conversion rates.

One common industrial and laboratory method is azeotropic distillation . chemicalbook.com In this technique, a water-entraining solvent, such as benzene or cyclohexane, is added to the reaction mixture. chemicalbook.comresearchgate.net The entrainer forms a low-boiling azeotrope with water, which is continuously distilled off from the reactor. After condensation, the water separates from the immiscible entrainer, which can then be returned to the reaction vessel. chemicalbook.com

Another approach involves the use of chemical dehydrating agents . Concentrated sulfuric acid, often used as the catalyst for the esterification, also serves as a powerful dehydrating agent, binding the water that is formed. chemicalbook.comyoutube.com

A third strategy utilizes physical adsorbents . This includes the use of molecular sieves, which can selectively adsorb water from the reaction mixture. chemicalbook.com As discussed previously, in reactive chromatography, polymeric resins like Amberlyst-15 function as both a catalyst and an effective adsorbent for water, providing an integrated solution for dehydration. aidic.itacs.org

Alternative Synthetic Routes to this compound

Beyond the direct esterification of chloroacetic acid, this compound is a key precursor in various other synthetic transformations, particularly condensation reactions that lead to more complex molecular architectures.

Condensation Reactions of this compound Precursors

This compound is a versatile reagent in carbon-carbon bond-forming reactions, most notably the Darzens condensation (also known as the glycidic ester condensation). openstax.orgvaia.com This reaction involves the base-catalyzed condensation of this compound with an aldehyde or ketone to produce an α,β-epoxy ester (a glycidic ester). openstax.orgorgsyn.org

The mechanism proceeds in two main steps. First, a strong base, such as sodium ethoxide or potassium tert-butoxide, removes an acidic α-proton from this compound to form a reactive enolate. vaia.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde in a carbonyl condensation step. openstax.orgvaia.com The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent chloride ion to form the characteristic three-membered epoxide ring. openstax.org

A well-documented example is the reaction of this compound with cyclohexanone (B45756) in the presence of potassium tert-butoxide, which produces ethyl β,β-pentamethyleneglycidate in high yields. orgsyn.org This reaction provides an important alternative route to functionalized epoxides, which are valuable synthetic intermediates.

Table 3: Example of Darzens Condensation Using this compound

Reactants Base Product Yield Reference

Chemical Reactivity and Mechanistic Investigations of Ethyl Chloroacetate

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom attached to the α-carbon of ethyl chloroacetate (B1199739) makes this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups.

Reactions with Amines

Ethyl chloroacetate readily reacts with primary and secondary amines to form N-substituted glycine (B1666218) esters. researchgate.netresearchgate.net This reaction typically proceeds via a nucleophilic substitution where the amine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion. The general product of the reaction with a primary amine is RNH-CH₂-COOC₂H₅. researchgate.net These reactions are often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netresearchgate.net Common solvents for these reactions include acetone (B3395972), dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN). researchgate.netresearchgate.net For instance, N-alkylation of various amines with this compound has been successfully achieved in DMF with bases like sodium hydride (NaH) or in acetone with K₂CO₃. researchgate.net The addition of a catalyst like potassium iodide (KI) can enhance the rate of this Sₙ2 reaction. researchgate.net

A notable application of this reactivity is the Gabriel synthesis of amino acids, where potassium phthalimide (B116566) reacts with this compound. brainly.com The phthalimide anion acts as a nucleophile, displacing the chloride to form an N-substituted phthalimide. Subsequent hydrolysis yields the primary amine, in this case, the ethyl ester of glycine. brainly.com

Reactions with Alcohols and Thiols

In reactions with alcohols, this compound can undergo O-alkylation, although this is generally less common than reactions with more potent nucleophiles. Inorganic bases are often preferred for these O-alkylation reactions. researchgate.net

The reaction of this compound with thiols (mercaptans) or their corresponding thiolate anions is a facile process that leads to the formation of thioethers. researchgate.net This S-alkylation reaction is a common method for synthesizing α-thio-substituted esters. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. For example, the reaction with 2-mercaptoethanol (B42355) in the presence of a suitable base proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net Similarly, reacting this compound with various thiols in the presence of potassium carbonate in a solvent like DMF at room temperature is an effective method for producing thioethers. researchgate.net

Historically, diethyl thiodiglycolate was synthesized by reacting this compound with potassium hydrogen sulfide (B99878) (KHS) in ethanol (B145695). google.com The order of addition of the reactants was found to be crucial in determining the final product. google.com

Sₙ2 Reaction Mechanisms

The nucleophilic substitution reactions of this compound predominantly follow an Sₙ2 (bimolecular nucleophilic substitution) mechanism. vaia.comresearchgate.net This is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral.

The reactivity of this compound in Sₙ2 reactions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Stronger nucleophiles lead to faster reaction rates. The use of polar aprotic solvents like DMF or acetone can accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt while leaving the anion relatively free to attack. researchgate.net

Computational studies have been employed to understand the molecular orbitals involved in the Sₙ2 reaction of this compound. These studies focus on the Lowest Unoccupied Molecular Orbital (LUMO), which acts as the electrophilic site for the incoming nucleophile. researchgate.net The energy and shape of the LUMO and other related molecular orbitals (SN2MO) provide insights into the reactivity and potential for reactions with nucleophiles like DNA. researchgate.net

The Darzens reaction, which involves the condensation of this compound with a ketone in the presence of a base to form an epoxy ester (glycidic ester), is a classic example that involves an initial carbonyl condensation followed by an intramolecular Sₙ2 reaction. vaia.comopenstax.org

Ester Hydrolysis Kinetics and Mechanisms

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield an alcohol and a carboxylic acid or its conjugate base. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of this compound proceeds to form chloroacetic acid and ethanol. nih.govenv.go.jp The mechanism for the acid-catalyzed hydrolysis of simple esters like this compound is typically the Aₐc2 mechanism. This involves a rapid, reversible protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid.

Kinetic studies on the acid-catalyzed hydrolysis of chloro-substituted esters have provided detailed mechanistic insights. For monochloroesters, the Aₐc2 mechanism is predominant. researchgate.net However, for esters with two chloro-substituents, the hydrolysis can occur simultaneously via the Aₐc2 and A-Bₐc3 mechanisms. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis (saponification) of this compound is generally faster than the acid-catalyzed reaction. The reaction involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, a strong base. The ethoxide ion subsequently deprotonates the newly formed chloroacetic acid to yield the chloroacetate salt and ethanol. nih.govnoaa.gov

Kinetic data for the alkaline hydrolysis of this compound show that it is a second-order reaction. A second-order rate constant of 9 L/mol·s has been estimated, corresponding to half-lives of 9 days at pH 7 and 22 hours at pH 8. nih.gov Another study reported a half-life of 74 days at pH 7 and 25°C with an ionic strength of 1.0. nih.gov

The table below summarizes the conditions and products of this compound hydrolysis.

Condition Catalyst Products Reference(s)
AcidicAcid (e.g., H₂SO₄, HCl)Chloroacetic acid, Ethanol nih.gov, env.go.jp
Basic (Alkaline)Base (e.g., NaOH, KOH)Chloroacetate salt, Ethanol, Glycolate salt nih.gov, noaa.gov

Carbonyl Condensation Reactions

This compound serves as a crucial C2 building block in various carbonyl condensation reactions. Its reactivity stems from the acidic α-hydrogens, which can be abstracted by a base to form a nucleophilic enolate, and the presence of a good leaving group (chloride), which facilitates subsequent reactions.

Darzens Reaction with Ketones and Carbonyl Compounds

The Darzens reaction, or glycidic ester condensation, is a key synthetic method that involves the base-catalyzed reaction of an α-halo ester, such as this compound, with an aldehyde or ketone to form an α,β-epoxy ester, also known as a glycidic ester. vaia.comsciencemadness.orgmychemblog.com These glycidic esters are valuable intermediates that can be subsequently converted into aldehydes or ketones with a higher carbon count. sciencemadness.org

The reaction mechanism proceeds in two main steps:

Carbonyl Condensation : A base, such as sodium ethoxide or sodium amide, deprotonates the α-carbon of this compound to generate a stabilized carbanion (enolate). vaia.commychemblog.comopenstax.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde, which results in the formation of a tetrahedral intermediate. vaia.commychemblog.com

Intramolecular SN2 Reaction : The intermediate alkoxide then undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the adjacent chloride ion, forming the epoxide ring. openstax.orgvaia.com

This reaction is broadly applicable to aromatic aldehydes and ketones, as well as aliphatic and cyclic ketones. mychemblog.com The choice of base and reaction conditions can influence the yield and diastereoselectivity of the resulting glycidic ester. mdma.ch For instance, phase-transfer catalysis has been employed to facilitate the Darzens reaction under mild conditions, yielding epoxides in good yields. mdma.ch

Table 1: Examples of Darzens Reaction with this compound This table is interactive. You can sort and filter the data.

Carbonyl Compound Base/Catalyst Solvent Product Reference
Benzaldehyde Polymer-Supported Triethylammonium Chloride (PsTEAC) / KOH Acetonitrile Ethyl 3-phenylglycidate mdma.ch
Acetone Sodium Ethoxide (NaOEt) Ether Ethyl 3,3-dimethylglycidate sciencemadness.org
Various Aldehydes Catalyst (2 mol%) / Base THF α,β-Epoxy Ester mychemblog.com
Ketone Sodium Ethoxide (NaOEt) Not Specified Epoxy Ester vaia.comopenstax.org

Reactions with Active Methylene (B1212753) Compounds

This compound is an effective alkylating agent for active methylene compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups. The resulting carbanions, generated by treatment with a base, are potent nucleophiles.

A prominent example is the reaction with diethyl malonate. The sodium salt of diethyl malonate, formed by reacting it with a base like sodium ethoxide, readily reacts with this compound in a nucleophilic substitution reaction to yield triethyl carboxysuccinate. shivajicollege.ac.in This product can then be hydrolyzed and decarboxylated to produce succinic acid. shivajicollege.ac.inwordpress.com

Similarly, ethyl acetoacetate (B1235776) can be alkylated with this compound. The reaction of sodium ethyl acetoacetate with this compound, followed by acidic hydrolysis, also yields succinic acid. shivajicollege.ac.in These reactions demonstrate the utility of this compound in carbon-carbon bond formation, extending the carbon chain of active methylene compounds and providing access to various dicarboxylic acids and their derivatives. wordpress.com A green synthesis route for diethyl malonate itself involves the palladium-catalyzed carbonylation of this compound. primaryinfo.com

Table 2: Alkylation of Active Methylene Compounds with this compound This table is interactive. You can sort and filter the data.

Active Methylene Compound Base Subsequent Treatment Final Product Reference
Diethyl Malonate Sodium Ethoxide Hydrolysis and Decarboxylation Succinic Acid shivajicollege.ac.in
Ethyl Acetoacetate Sodium Ethoxide Acid Hydrolysis Succinic Acid shivajicollege.ac.in
Ethyl Acetoacetate Not Specified Ketonic Hydrolysis 3-Oxopentanoic Acid wordpress.com

Cyclization Reactions Facilitated by this compound

This compound is a versatile reagent in the synthesis of various heterocyclic ring systems. Its bifunctional nature, possessing both an electrophilic center at the chlorinated carbon and a carbonyl group, enables it to participate in diverse cyclization and cyclocondensation reactions.

Formation of Fused Pyrimidine (B1678525) Rings

This compound is instrumental in the synthesis of fused pyrimidine systems, particularly from thioxopyrimidine precursors. The reaction of 5-cyano-6-oxo-4-aryl-2-thioxo-1,2,3,6-tetrahydropyrimidines with this compound demonstrates a dependency on reaction conditions. researchgate.net

In a polar aprotic solvent like dry acetone with potassium carbonate, the reaction proceeds via S-alkylation to yield S-substituted thiopyrimidines. researchgate.netsemanticscholar.org

Conversely, using sodium ethoxide in ethanol leads to O-alkylation. researchgate.net

Fusion of the starting thioxopyrimidine with this compound at high temperatures (170–180 °C) in the presence of sodium ethoxide results in cyclization to form ethyl 5-substituted-4-aryl-2-thioxo-1,2-dihydrofuro[2,3-d]pyrimidine-6-carboxylates. researchgate.netsemanticscholar.org

These reactions highlight the role of this compound in building furo[2,3-d]pyrimidine (B11772683) scaffolds, which are of interest in medicinal chemistry. semanticscholar.orgmendeley.com

Synthesis of Quinoline (B57606) and Oxadiazole Derivatives

This compound serves as a key building block for synthesizing quinoline and 1,3,4-oxadiazole (B1194373) derivatives.

Quinoline Derivatives : The synthesis often begins with the alkylation of a hydroxyquinoline. For example, 8-hydroxyquinoline (B1678124) reacts with this compound in the presence of anhydrous potassium carbonate to form ethyl (quinolin-8-yloxy)acetate. iosrjournals.orgasianpubs.org This intermediate is then typically converted to a hydrazide, which can be further modified to create more complex quinoline-based structures. iosrjournals.orgasianpubs.org Similarly, 1,2,3,4-tetrahydroquinoline (B108954) can be N-alkylated with this compound and triethylamine (B128534) to produce the corresponding acetate (B1210297) ester. mdpi.com

Oxadiazole Derivatives : The synthesis of 1,3,4-oxadiazoles frequently involves this compound as a starting reagent to build a necessary side chain. The process often starts with the O-alkylation of a phenol (B47542) (e.g., p-acetamidophenol) or N-alkylation of an amine with this compound. acs.orgjyoungpharm.orgmdpi.com The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. acs.orgjyoungpharm.orgijrrr.com This hydrazide is a critical intermediate that undergoes cyclization, often with reagents like carbon disulfide or various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. jyoungpharm.orgmdpi.comnih.gov

Table 3: Synthesis of Heterocycles using this compound This table is interactive. You can sort and filter the data.

Starting Material Reagent Sequence Heterocyclic Product Reference
8-Hydroxyquinoline 1. This compound, K₂CO₃; 2. Hydrazine hydrate 2-(Quinolin-8-yloxy)acetohydrazide iosrjournals.org
p-Acetamidophenol 1. This compound, K₂CO₃; 2. Hydrazine hydrate; 3. Aromatic acid, POCl₃ 2,5-Disubstituted-1,3,4-oxadiazole jyoungpharm.org
2-Mercaptopyrimidine 1. This compound, K₂CO₃; 2. Hydrazine hydrate; 3. CS₂, KOH 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione nih.gov
5,6-Diphenyl-1,2,4-triazine-3-thiol 1. This compound; 2. Hydrazine hydrate 2-(5,6-Diphenyl-1,2,4-triazin-3-ylthio)acetohydrazide researchgate.net

Construction of Five-Membered Heterocycles

This compound is a foundational reagent for constructing various five-membered heterocycles, most notably thiazole (B1198619) derivatives such as thiazolidinones.

The reaction between thiourea (B124793) and this compound in ethanol is a common method for synthesizing 2-imino-4-thiazolidinone. kau.edu.sa This reaction involves the initial S-alkylation of thiourea by this compound, followed by an intramolecular cyclization. Similarly, reacting this compound with thiosemicarbazone in the presence of sodium ethoxide generates 2-hydrazino-4-thiazolidinone. nih.gov These thiazolidinone cores are versatile intermediates for further chemical modification. kau.edu.sanih.gov

Furthermore, this compound is used in the synthesis of other five-membered heterocycles. It can react with various thioamides and related compounds to build thiazole rings fused to other heterocyclic systems. nih.gov Its utility also extends to the synthesis of imidazoles and other related structures through reactions with appropriate nucleophiles. bohrium.com

Oxidation Reactions of this compound

This compound exhibits reactivity with strong oxidizing agents. indiana.eduresearchgate.netnih.gov Detailed kinetic and mechanistic studies have provided insight into its oxidation pathways, particularly with potassium permanganate (B83412) (KMnO₄) in an acidic medium. Research has shown that the oxidation of this compound by KMnO₄ is a direct process under experimental conditions. researchgate.net The reaction kinetics are first-order with respect to both the oxidant (KMnO₄) and the substrate (this compound). researchgate.netresearchgate.net The primary oxidation products identified are acetic acid and aldehyde. researchgate.net

In addition to direct oxidation, this compound plays a role as a promoter in certain catalytic oxidation reactions. For instance, in the presence of a copper catalyst and molecular oxygen, this compound facilitates the selective oxidation of heterobenzylic methylenes to form the corresponding ketones. nih.gov Mechanistic studies of this transformation suggest the involvement of organic radical species. nih.gov It is proposed that N-heterocyclic compounds and this compound work in synergy to activate the C-H bonds of the methylene group, leading to the generation of free radical intermediates that are subsequently oxidized to ketones. nih.gov

Another studied oxidation reaction is the oxidative addition to metal complexes. The oxidative addition of this compound to a platinum complex, [PtMe₂(bpy)], has been the subject of kinetic studies, highlighting the compound's reactivity towards low-valent metal centers.

Electrochemical Transformations and Reduction Mechanisms

The electrochemical behavior of this compound has been investigated, particularly its reduction, which can be achieved through catalytic processes. These studies provide fundamental insights into the electron transfer mechanisms and the nature of the intermediates formed.

Cobalamin-Mediated Electrocatalytic Reduction

The electrocatalytic reduction of this compound (ECA) can be effectively mediated by cobalamin, specifically using hydroxocobalamin (B81358) (HOCbl). ontosight.ai In a solvent such as dimethylformamide (DMF), the electrogenerated Co(I) center of cobalamin, known as cob(I)alamin, acts as the catalyst for the reduction of ECA. researchgate.netlarvol.com

The initial step in the catalytic cycle involves the reaction between cob(I)alamin and ECA. Spectroelectrochemical and electrochemical studies have revealed that this process begins with an outer-sphere electron transfer, which initially generates the Co(II) form (cob(II)alamin). researchgate.netnih.gov This is followed by the gradual formation of an ethyl carboxymethyl-Cbl intermediate. researchgate.netontosight.ai

Controlled-potential bulk electrolysis has been employed to identify the products of this catalytic reduction and to determine the number of electrons transferred per molecule of ECA. researchgate.netlarvol.com The results from these experiments, combined with voltammetric and spectroelectrochemical data, have led to a proposed reaction mechanism for the cobalamin-mediated reduction of this compound. ontosight.airesearchgate.net

Cyclic Voltammetry Studies in this compound Chemistry

Cyclic voltammetry is a key technique used to probe the electrochemical reactions of this compound. In the study of cobalamin-mediated reduction, cyclic voltammograms of hydroxocobalamin in the presence of this compound show distinct features. researchgate.netnih.gov Specifically, there is a slight increase in the current associated with the Co(II) to Co(I) reduction, and a new peak appears at more negative potentials. ontosight.ai This new peak is attributed to the reduction of the ethyl carboxymethyl-Cbl intermediate. researchgate.netnih.gov The changes in the cyclic voltammograms upon increasing the concentration of this compound provide further evidence for the catalytic process. researchgate.netnih.gov

Similar cyclic voltammetry studies have been conducted with other catalysts. For example, the catalytic reduction of this compound by cobalt(I) salen, electrogenerated at a carbon cathode, has been investigated in dimethylformamide. researchgate.net The cyclic voltammogram in this system displays a prewave, which is suggested to be due to the formation of an ethoxycarbonylmethylcobalt(III) salen complex, followed by a larger catalytic wave. researchgate.net

Amidation Reactions and Catalysis

This compound serves as a substrate in amidation reactions to produce α-chloroamides, which are valuable intermediates in organic synthesis. researchgate.net The direct amidation of esters, including this compound, with amines can be challenging and often requires catalysis.

Lanthanum(III) triflate (La(OTf)₃) has been identified as an effective catalyst for the direct amidation of esters with amines under mild conditions. researchgate.netnih.gov This catalytic system demonstrates high selectivity. nih.gov The electron-withdrawing nature of the chlorine atom in this compound is thought to facilitate transesterification processes, which can be relevant in such catalyzed amidations. researchgate.net

In addition to lanthanide-based catalysts, other methods for the amidation of related compounds have been developed. For instance, a protocol for the direct amination of γ-halo-β-ketoesters with anilines has been established using sodium bicarbonate (NaHCO₃) and sodium iodide (NaI) in acetonitrile. nih.gov This highlights that, with careful selection of reagents and conditions, direct amidation pathways can be achieved for chloro-substituted esters.

Strategic Applications of Ethyl Chloroacetate in Organic Synthesis

Synthesis of Diverse Ester and Amide Derivatives

Ethyl chloroacetate (B1199739) is a highly effective alkylating agent, a property derived from the electron-withdrawing nature of the adjacent chlorine atom and ester group, which enhances the electrophilicity of the α-carbon. This reactivity is fundamental to its application in forming new carbon-heteroatom bonds. The primary mechanism involves the nucleophilic substitution (SN2) reaction, where a nucleophile displaces the chloride ion. mdpi.com

This reactivity allows for the straightforward synthesis of a multitude of ester and amide derivatives. Nucleophiles such as alcohols, phenols, amines, and thiols readily react with ethyl chloroacetate to introduce the –CH₂COOEt moiety. For example, the reaction with amines or their derivatives leads to the formation of N-substituted glycine (B1666218) esters, which are valuable intermediates. mdpi.com Similarly, its reaction with thiourea (B124793) in ethanol (B145695) yields pseudothiohydantoin hydrochloride, a precursor for other heterocyclic structures. arabjchem.org The alkylation of pyrimidinethiols with this compound on the exocyclic sulfur atom is another key transformation.

The synthesis of poly(ester amide)s can also be achieved through processes involving chloroacetate derivatives, highlighting its role in polymer chemistry. ekb.eg Furthermore, this compound can be used in amidation reactions to produce α-chloroamides, which are themselves versatile intermediates for further chemical transformations. asianpubs.org

Table 1: Examples of Ester and Amide Synthesis using this compound

Starting MaterialReagentsProductReference
ThioureaThis compound, EthanolPseudothiohydantoin hydrochloride arabjchem.org
1,2,3,4-TetrahydroisoquinolineThis compound, Triethylamine (B128534), HexaneEthyl 2-[N-(1,2,3,4-tetrahydroisoquinolyl)]acetate mdpi.com
Carbazole (B46965)This compound, EthanolEthyl 9H-carbazol-9-ylacetate derpharmachemica.com
2-Hydroxy benzothiazole (B30560)This compound, Anhydrous K₂CO₃, Dry Acetone (B3395972)Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate impactfactor.org

Precursor for Pharmacologically Active Compounds

The utility of this compound extends significantly into medicinal chemistry, where it serves as a foundational component for synthesizing a broad spectrum of pharmacologically active molecules.

This compound is a key precursor in the synthesis of numerous compounds exhibiting antimicrobial and antifungal properties. Its reaction with various heterocyclic scaffolds is a common strategy to build molecules with enhanced biological activity.

For instance, it is used to synthesize thiazolidinone derivatives, a class of compounds known for their pharmacological potential. innovareacademics.inresearchgate.net The synthesis often begins by treating a parent compound, such as 2-methyl, 8-hydroxy quinoline (B57606), with this compound to form an ester intermediate. innovareacademics.in This intermediate is then converted to a hydrazide, which undergoes cyclocondensation to yield the final thiazolidinone derivatives. innovareacademics.in Similarly, new thiazolidinone derivatives containing a triazole moiety have been synthesized by reacting a triazole thiol with this compound. nih.gov

Other antimicrobial agents derived from this compound include:

Benzimidazole (B57391) derivatives : 2-Methylbenzimidazole reacts with this compound to form N¹-Ethylacetate-2-methyl-benzimidazole, a precursor for thiadiazole-benzimidazole hybrids that show good antimicrobial activity. tandfonline.com

Quinoline analogues : 8-hydroxyquinoline (B1678124) can be treated with this compound to form an ester intermediate, which is a building block for more complex quinoline derivatives with antimicrobial properties.

Phenothiazine (B1677639) derivatives : The reaction of phenothiazine with this compound yields ethyl N¹⁰-phenothiazino-acetate, an initial step in creating phenothiazinothiadiazoles and their corresponding azetidinones, which have been screened for antifungal activity.

Coumarin (B35378) derivatives : Cyclization of thiosemicarbazone derivatives with this compound affords 4-thiazolidinones containing a coumarin moiety, which have shown moderate activity against bacteria. researchgate.netnih.gov

Benzothiazole derivatives : 2-amino-5-chlorobenzothiazole (B1265905) reacts with this compound to produce an ester that serves as a precursor for various heterocyclic systems with antifungal activity against strains like Candida glabrata and Aspergillus niger.

Table 2: Synthesis of Antimicrobial/Antifungal Agents

Starting ScaffoldReaction with this compoundResulting Class of CompoundsTarget ActivityReference
2-Methyl, 8-hydroxy quinolineForms 2-methyl,8-oxy quinolinyl ethyl acetate (B1210297) intermediateThiazolidinonesAntibacterial, Antifungal innovareacademics.in
2-MethylbenzimidazoleForms N¹-Ethylacetate-2-methyl-benzimidazoleThiadiazole-benzimidazole hybridsAntimicrobial tandfonline.com
Coumarin thiosemicarbazonesCyclization to form thiazolidinone ringCoumarin-thiazolidinone hybridsAntibacterial researchgate.netnih.gov
2-amino-5-chlorobenzothiazoleForms ester derivative for further cyclizationOxadiazole and Triazole derivativesAntifungal

The synthesis of novel anti-inflammatory and analgesic agents frequently employs this compound to construct key structural motifs. Pyrazolo[3,4-d]pyrimidine derivatives, for example, have been developed as potent anti-inflammatory agents. The synthesis starts with the alkylation of 6-methyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one with this compound in the presence of potassium carbonate to yield an ester intermediate, which is further modified. ekb.eg

Similarly, various pyrimidine (B1678525) derivatives with potential anti-inflammatory activity are synthesized using this compound. bohrium.comasianpubs.orgsunway.edu.my In one pathway, a pentalenopyrimidinone is refluxed with this compound to form an acetate derivative, which is a precursor to a series of compounds evaluated for anti-inflammatory effects. bohrium.com Another approach involves the reaction of 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole with this compound to yield target compounds investigated as COX-2 inhibitors. rasayanjournal.co.in

This compound is also integral to the synthesis of analgesic compounds. For instance, new pyrazole (B372694) and triazole derivatives bearing a quinazoline (B50416) moiety with analgesic activity were prepared by first alkylating a quinazolinone with this compound to produce an ester, which was then converted to a hydrazide for further elaboration. In another example, urethanes and substituted ureas containing a naphtho[2,1-b]furan (B1199300) scaffold were synthesized and evaluated for analgesic activity, with the initial step being the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with this compound.

This compound serves as a critical building block in the development of novel compounds for anticancer research. Its ability to link different molecular fragments is a common strategy in designing new therapeutic candidates.

Several studies highlight its use in synthesizing quinoline-based anticancer agents. nih.govlookchem.comptfarm.pl A typical synthetic route involves treating a substituted quinoline with this compound to produce an ester derivative. nih.govlookchem.com This ester is then converted into a hydrazide, which can be cyclized to form oxadiazole or triazole hybrids. nih.govptfarm.pl These final compounds have been evaluated for their anticancer potential against various cell lines, such as oral squamous cell carcinoma (CAL-27) and breast cancer (MCF-7). nih.govlookchem.comptfarm.pl

Other notable applications in anticancer research include:

Ciprofloxacin (B1669076) Derivatives : The antibiotic ciprofloxacin has been modified by reacting it with this compound to create new derivatives. These derivatives were subsequently converted into pyrazole and thiazolidinone hybrids and tested as potential anticancer agents targeting the topoisomerase II enzyme. ptfarm.pl

Benzothiazole Derivatives : 2-hydroxy benzothiazole is reacted with this compound to form an ester intermediate. This intermediate is a precursor for a series of 1,3,4-oxadiazole-benzothiazole conjugates that have been synthesized and screened for anticancer activity against the MCF-7 breast cancer cell line. impactfactor.org

Benzoxazole Derivatives : The synthesis of new benzoxazole-based hydrazones with cytotoxic effects on glioma cell lines begins with the reaction of 5-fluorobenzoxazole-2-thiol with this compound.

This compound is a valuable reagent in the synthesis of nucleoside analogues and other heterocyclic systems with potential antiviral activity, including activity against the Hepatitis B virus (HBV).

Research into anti-HBV agents has involved the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione derivatives. In these syntheses, this compound is used to introduce a carbethoxymethyl group onto the heterocyclic core. The resulting ester is then converted to a hydrazide and further reacted to produce various thiosemicarbazide (B42300) and oxadiazole derivatives, some of which showed moderate activity against HBV. Current time information in Bangalore, IN.

Other examples of its application in antiviral synthesis include:

N⁶-benzyladenine Derivatives : N⁶-benzyladenine is reacted with this compound and potassium carbonate to form an ester intermediate, which is a key step in producing novel α-amino acid derivatives evaluated for their antiviral properties. brieflands.com

Thiazolo[4,5-d]pyrimidines : Although not directly involving this compound in the final cyclization, the synthesis of related purine (B94841) and pyrimidine analogues, which are known precursors for antiviral drugs, often relies on intermediates prepared using chloroacetate chemistry. nih.gov Several thiazolo[4,5-d]pyrimidine (B1250722) derivatives have shown activity against HBV and HCV replication. nih.gov

Benzothiazine Derivatives : In the synthesis of novel 4-hydroxy-2H-benzo[e] nih.govthiazine-3-carboxamide 1,1-dioxide derivatives as potential anti-HIV agents, commercially available saccharin (B28170) undergoes N-alkylation with this compound as a key initial step.

The synthesis of compounds with potential psychotropic activity has also utilized this compound as a key reagent. Its ability to alkylate nitrogen-containing heterocycles is central to these applications.

One area of research involves the synthesis of novel quinoline derivatives with neurotropic activity. mdpi.com The interaction of 1,2,3,4-tetrahydroquinoline (B108954) or -isoquinoline with this compound produces the corresponding ethyl esters. mdpi.com These esters can be further converted into other derivatives, such as amides and acids, which have been examined for sedative and other psychotropic activities. mdpi.com

In another example, this compound is used in the multi-step synthesis of new fused heterocyclic systems like pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines. The process involves the O-alkylation of precursor compounds with this compound, followed by a Thorpe-Ziegler cyclization. The resulting molecules have been studied for anticonvulsant and other psychotropic effects. The synthesis of carbazole derivatives, a class of compounds known to include psychotropic agents, also employs this compound for the initial alkylation step to produce ethyl 9H-carbazol-9-ylacetate. derpharmachemica.com

Synthesis of Specific Pharmaceutical Intermediates

This compound is a key reagent in the synthesis of several pharmaceutical intermediates, including those for nootropic and vasodilator drugs.

Oxiracetam: this compound is a precursor in the synthesis of 4-chloroacetoacetic acid ethyl ester, a key intermediate for the nootropic drug Oxiracetam. researchgate.netchemicalbook.in One synthetic method involves the reaction of this compound with ethyl acetate in the presence of a catalyst. google.compatsnap.com The process typically involves mixing ethyl acetate, a catalyst, and a solvent, followed by the dropwise addition of this compound under controlled temperature and pressure. google.compatsnap.com The reaction mixture is then heated to drive the reaction to completion, yielding 4-chloroacetoacetic acid ethyl ester after purification. google.compatsnap.com

Cinepazet: The synthesis of Cinepazet, a vasodilator, provides another example of the utility of this compound. wikipedia.orgcognitivemarketresearch.com Ethyl 2-chloroacetoacetate, a derivative of this compound, is utilized in the production of Cinepazet. lifechempharma.com

Fenmetramide: this compound is also implicated in the synthesis of Fenmetramide. wikipedia.org The synthesis involves the reaction of norephedrine (B3415761) with this compound. core.ac.uk The process includes cooling a mixture containing norephedrine and then adding redistilled this compound dropwise. core.ac.uk The subsequent reaction mixture is refluxed and then washed to isolate the desired product. core.ac.uk

Derivatization of Paracetamol

This compound is employed in the chemical modification of paracetamol to synthesize new derivatives with potential therapeutic applications. In one study, paracetamol was reacted with this compound in dimethylformamide (DMF) with potassium carbonate to produce ethyl 2-(4-acetamidophenoxy)acetate. nih.govtandfonline.com This intermediate was then converted to a paracetamol hydrazide, which served as a scaffold for the synthesis of a series of hydrazone-Schiff base derivatives. nih.govtandfonline.com Another method describes the reaction of paracetamol with this compound in acetone using dry potassium carbonate to yield ethoxycarbonylmethylparacetamol. ijsrp.org

Reaction Reagents Solvent Product Reference
Derivatization of ParacetamolParacetamol, this compound, Potassium CarbonateDMFEthyl 2-(4-acetamidophenoxy)acetate nih.govtandfonline.com
Derivatization of ParacetamolParacetamol, this compound, Dry Potassium CarbonateAcetoneEthoxycarbonylmethylparacetamol ijsrp.org

Intermediate in Agrochemical Production

This compound is a valuable intermediate in the manufacturing of various agrochemicals, including insecticides and herbicides. pmarketresearch.com

Insecticide and Herbicide Synthesis

This compound serves as a starting material or key intermediate in the synthesis of a range of pesticides. cognitivemarketresearch.com Its reactivity allows for the introduction of the vital carboxymethyl group into various molecular structures.

Insecticides: this compound is used in the synthesis of pyrazolo[3,4-b]pyridines, which have shown insecticidal activity. For instance, ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate can be reacted with this compound to produce ethyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(2′-thienyl)nicotinate, a precursor to pyrazolopyridine derivatives. acs.org

Herbicides: The herbicide fluoroglycofen-ethyl (B166172) is synthesized using this compound. One patented method describes the reaction of acifluorfen (B165780) with this compound, where this compound acts as both a reactant and a solvent. google.com This process, carried out in the presence of a base like sheet alkali, offers high yield and purity of the final product. google.com Chloroacetamide, which can be produced from the ammonolysis of this compound, is also used in the manufacturing of herbicides. sciencemadness.org

Agrochemical Class Specific Compound/Derivative Role of this compound Reference
InsecticidePyrazolo[3,4-b]pyridinesReactant in the formation of a key intermediate acs.org
HerbicideFluoroglycofen-ethylReactant and solvent in the synthesis from acifluorfen google.com
HerbicideChloroacetamide-based herbicidesPrecursor to chloroacetamide sciencemadness.org

Pesticide Intermediate Role

This compound's role as a pesticide intermediate is well-established. cognitivemarketresearch.com It is a precursor to sodium fluoroacetate, a pesticide. wikipedia.orgcognitivemarketresearch.com The versatility of this compound allows it to be a building block in the synthesis of a wide array of pesticidal compounds.

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound makes it an important tool for constructing complex heterocyclic frameworks, which are prevalent in many biologically active molecules.

Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives

This compound and its close analog, ethyl bromoacetate (B1195939), are utilized in the synthesis of various pyrazolopyridine and pyridopyrazolopyrimidine derivatives. These heterocyclic systems are of interest due to their potential biological and pharmaceutical applications. aphrc.org

In one synthetic route, a pyrazolopyridine derivative is treated with this compound to yield a diester, which can then be further reacted to form other derivatives. researchgate.netaphrc.orgresearchgate.net Similarly, a pyrazolopyrimidinone (B8486647) can be reacted with this compound in acetonitrile (B52724) with potassium carbonate to produce an O-alkylated product. ekb.eg The reaction of 3-cyano-4,6-dimethyl-2-pyridone with this compound can afford different products depending on the reaction conditions, which serve as precursors for pyrazolopyridine and pyridopyrazolopyrimidine derivatives. researchgate.net Research has also shown the synthesis of pyrazole derivatives by treating phenyl hydrazine (B178648) with this compound. klejournal.org Furthermore, the reaction of 3-oxo-2-arylhydrazononitriles with this compound leads to the formation of 4-aminopyrazoles, which are precursors to pyrazolo[4,3-d]pyrimidine derivatives. beilstein-journals.org

Heterocyclic System Starting Material/Intermediate Reaction with this compound Resulting Product/Intermediate Reference
Pyrazolopyridine3-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-ylamino)-but-2-enoic acid ethyl esterAfforded a diesterDiester intermediate researchgate.netaphrc.orgresearchgate.net
Pyridopyrazolopyrimidine6-methyl-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-oneReaction in acetonitrile with K2CO3Ethyl 2-((6-methyl-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)acetate ekb.eg
PyrazolePhenyl hydrazineTreatment with this compound3-methyl-1-phenyl pyrazole-5-one klejournal.org
Pyrazolo[4,3-d]pyrimidine3-Oxo-2-arylhydrazononitrilesReaction with this compound4-Aminopyrazole intermediate beilstein-journals.org

Indole (B1671886) Derivatives

This compound is a key reagent in the synthesis of various indole derivatives, a class of heterocyclic compounds prevalent in many biologically active molecules. One common strategy involves the N-alkylation of an existing indole ring. For instance, 2-phenylindole (B188600) derivatives can be reacted with this compound in the presence of a base like anhydrous potassium carbonate in dimethylformamide (DMF) to yield 1-ethyl acetate-2-phenylindole derivatives. rjptonline.orgijrpr.com This straightforward substitution reaction attaches an ethyl acetate group to the nitrogen atom of the indole ring. rjptonline.org

Another approach involves the esterification of hydroxyindoles. 1-Alkyl/aryl-3-ethoxycarbonyl-5-hydroxy-2-methyl indoles can be esterified with this compound in the presence of anhydrous potassium carbonate and potassium iodide in dry acetone. arkat-usa.org This reaction results in the formation of ethyl 5-[(ethoxycarbonyl)methoxy]-1-alkyl/aryl-2-methyl-indole-3-carboxylates. arkat-usa.org

Furthermore, this compound plays a role in more complex cyclization reactions to form the indole nucleus itself. One such method involves the reaction of ethyl azidoacetate, prepared from this compound and sodium azide (B81097), with aromatic aldehydes. rdd.edu.iq The resulting vinyl azide undergoes thermolysis, losing nitrogen gas to form a nitrene intermediate, which then cyclizes to produce the indole derivative. rdd.edu.iq

Morpholine (B109124) Derivatives

The synthesis of morpholine derivatives frequently employs this compound as a starting material or an intermediate. A primary application is the N-alkylation of morpholine. The reaction of morpholine with this compound, often in the presence of a base like triethylamine and a solvent such as benzene (B151609), yields ethyl 2-morpholinoacetate. grafiati.comuobaghdad.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.net This reaction proceeds via a nucleophilic attack of the secondary amine group of morpholine on the electrophilic carbon of this compound. researchgate.netresearchgate.net

Ethyl 2-morpholinoacetate can then be used as a precursor for more complex morpholine-containing structures. For example, it can be reacted with hydrazine hydrate (B1144303) to form 2-morpholinoacetohydrazide, a key intermediate for the synthesis of various heterocyclic compounds, including triazoles. grafiati.comuobaghdad.edu.iqresearchgate.net

In a different synthetic route, a substituted amino-butanol can be treated with sodium hydride followed by the addition of this compound to form a morpholin-3-one (B89469) derivative. rsc.org

Triazole Derivatives

This compound is instrumental in the synthesis of a variety of triazole derivatives, which are known for their diverse biological activities. A common pathway involves the S-alkylation of mercaptotriazoles. For example, 5-merkapto-3,4-disubstituted-1,2,4-triazoles react with this compound, leading to the formation of S-substituted derivatives. Similarly, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(n-propyl)-2H-1,2,4-triazole-3(4H)-thiones can be reacted with this compound in a basic medium to yield new S-alkylated 1,2,4-triazole (B32235) derivatives. bch.ro

Another strategy involves building the triazole ring system from precursors synthesized using this compound. For instance, benzimidazole can be refluxed with this compound to produce 1H-benzimidazole-acetic acid ethyl ester. koreascience.kr This ester is then converted to the corresponding hydrazide, which undergoes further reactions to form a 1,2,4-triazole ring. koreascience.kr Similarly, morpholine can be reacted with this compound, and the resulting product can be converted through several steps into a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. grafiati.comuobaghdad.edu.iqresearchgate.net

Furthermore, the reaction of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with this compound yields ethyl[(4-allyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]acetate, which is a precursor for Schiff base derivatives containing a triazole ring. eurjchem.com

Pyrazole Derivatives

The synthesis of pyrazole derivatives often utilizes this compound as a key reactant. One method involves the reaction of arylhydrazones with this compound to form alkyl derivatives, which can then be cyclized to yield pyrazole derivatives. aun.edu.eg In another approach, a 3-cyano pyridone derivative can be reacted with this compound, and the resulting ester can be treated with hydrazine hydrate to form an acetic acid hydrazide. This hydrazide, upon reaction with ethyl acetoacetate (B1235776), yields a pyrazole derivative. tandfonline.com

This compound is also used in the synthesis of pyrazole-containing fused heterocyclic systems. For example, a pyrazolopyrimidinone can be reacted with this compound to form an intermediate that can be further modified to produce various heterocyclic structures. ekb.eg Additionally, N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea can be reacted with this compound to produce thiazolidin-4-one derivatives containing a pyrazole moiety. nih.gov

A straightforward synthesis involves treating phenylhydrazine (B124118) with this compound to form 3-methyl-1-phenyl pyrazole-5-one. klejournal.org This product can be further reacted with this compound to yield ethyl 2-(5-methyl-3-oxo-2-phenyl phyrazolidine-1-yl)acetate. klejournal.org

Pyridone Derivatives

This compound serves as a valuable reagent in the synthesis and modification of pyridone derivatives. A common application is the alkylation of the pyridone ring. For instance, a novel 2-(1H)-pyridone can be reacted with this compound as an electrophilic reagent to produce the corresponding ester. tandfonline.com This ester can then serve as a precursor for the synthesis of other heterocyclic systems. tandfonline.com

Similarly, 3-cyano-2-pyridone derivatives can be reacted with this compound to afford the corresponding ethyl acetate derivative. capes.gov.br This intermediate can then be reacted with hydrazine hydrate to produce an acetohydrazide, which is a versatile building block for further synthetic transformations. capes.gov.br

Another synthetic strategy involves the reaction of a 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with this compound to yield a 6-aryl-3-ethoxycarbonylmethoxypyridazine derivative. cdnsciencepub.com

Role as an Organic Solvent in Specific Chemical Reactions

Beyond its role as a reactive intermediate, this compound is also utilized as a solvent in certain organic reactions. wikipedia.orgnih.gov Its good miscibility with other organic solvents and its relatively low boiling point make it a suitable medium for various chemical transformations. highmountainco.com For example, it can be used as a solvent in the synthesis of other chemical compounds, including pesticides. wikipedia.org Its solvent properties are particularly useful in reactions where it also participates as a reactant, thus serving a dual purpose. The choice of this compound as a solvent is often dictated by the specific requirements of the reaction, such as the desired temperature range and the solubility of the reactants.

Derivatization in Analytical Chemistry Research

This compound is also employed as a derivatizing agent in analytical chemistry. Derivatization is a technique used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by methods such as chromatography. The reaction of this compound with target analytes can improve their volatility, thermal stability, or detectability. For instance, the thiol group of certain azole compounds can be treated with this compound, followed by reaction with hydrazine hydrate, to produce acid hydrazide derivatives that can be further analyzed. nih.gov This process facilitates the characterization and quantification of the original compounds.

Environmental Behavior and Mechanistic Toxicology of Ethyl Chloroacetate

Environmental Fate and Degradation Pathways

The persistence and transformation of ethyl chloroacetate (B1199739) in the environment are governed by several key processes, including atmospheric degradation, hydrolysis in water, and its mobility in soil.

Atmospheric Degradation by Hydroxyl Radicals

In the atmosphere, ethyl chloroacetate is expected to exist predominantly in the vapor phase due to its relatively high vapor pressure. nih.gov The primary degradation pathway in the air is through reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 12 to 13 days, based on a calculated rate constant of 1.2 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction is a crucial factor in determining the atmospheric persistence of the compound.

Hydrolytic Degradation in Aquatic Environments

When released into water, this compound is subject to hydrolysis, a process that can be influenced by the pH of the water. nih.govguidechem.com Under neutral conditions (pH 7) at 25°C, the hydrolysis half-life has been reported to be 74 days. nih.govguidechem.com However, this rate can change significantly under different pH conditions. Alkaline hydrolysis is faster, with estimated half-lives of 9 days at pH 7 and 22 hours at pH 8. nih.gov

The hydrolysis of this compound yields different products depending on the conditions. Acid-catalyzed hydrolysis produces ethyl alcohol and chloroacetic acid. nih.govguidechem.com In alkaline conditions, the products are similar, but chloroacetic acid exists in its salt form. nih.govguidechem.com Additionally, alkaline hydrolysis can lead to the substitution of the chlorine atom with a hydroxyl group, forming glycolic acid in its salt form. nih.govguidechem.com

Mobility and Transport in Soil Systems

The mobility of this compound in soil is predicted to be very high. nih.gov This is based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 12. nih.gov A low Koc value suggests that the compound has a weak affinity for soil organic matter and is therefore likely to leach through the soil profile and potentially contaminate groundwater. Volatilization from moist soil surfaces is also considered an important environmental fate process. nih.gov

Ecotoxicological Mechanisms

This compound is recognized as being toxic to aquatic organisms. nih.govlobachemie.comilo.org Understanding the mechanisms behind this toxicity is essential for assessing its ecological risk.

Toxicity to Aquatic Organisms: Mechanistic Insights

The toxicity of this compound to aquatic life is a significant concern. nih.govcdhfinechemical.com It is classified as very toxic to aquatic organisms. cdhfinechemical.comfishersci.se The primary mechanism of toxicity is believed to be related to its reactivity as a soft electrophile. nih.gov This reactivity allows it to interact with nucleophilic sites in biological molecules, such as proteins and enzymes, leading to cellular damage and disruption of normal physiological processes.

The compound's ability to be absorbed through various routes, including ingestion and direct contact with water, contributes to its toxicity in aquatic species. coleparmer.comilo.org Studies have reported acute toxicity values (LC50 and EC50) for various aquatic organisms. For instance, the 96-hour static LC50 for the fish Brachydanio rerio is 1.48 mg/L, and the 48-hour EC50 for the crustacean Daphnia magna ranges from 1.1 to 2.4 mg/L. fishersci.se

Interactive Data Table: Aquatic Toxicity of this compound

SpeciesExposure DurationEndpointConcentration (mg/L)Reference
Brachydanio rerio (Zebrafish)96 hoursLC501.48 fishersci.se
Daphnia magna (Water Flea)48 hoursEC501.1 - 2.4 fishersci.se

Mixture Toxicity with Related Halogenated Esters: Mechanistic Interpretations

In the environment, organisms are often exposed to mixtures of chemicals. Research into the mixture toxicity of this compound with other α-halogenated acetates, such as ethyl iodoacetate and ethyl bromoacetate (B1195939), provides insights into their combined effects. nih.gov These compounds are considered SN2-H-polar agents. nih.gov

Studies using the Microtox acute toxicity test have shown that for sham combinations of these agents, the combined effect is consistent with dose-addition. nih.gov This suggests that the components of the mixture act via a similar mechanism of toxic action. The relative toxicity of these ethyl α-halogenated acetates generally follows the order of their reactivity: ethyl iodoacetate > ethyl bromoacetate > this compound > ethyl fluoroacetate. nih.gov This trend highlights the role of the halogen atom in the toxic potency of these esters.

Toxicological Mechanisms in Biological Systems

Mechanisms of Respiratory and Dermal Irritation

This compound is recognized as an irritant to the respiratory tract and skin. nj.govilo.org Inhalation can lead to irritation of the nose, throat, and lungs, manifesting as coughing, wheezing, and shortness of breath. nj.gov Higher levels of exposure can result in a serious medical condition known as pulmonary edema, which involves the accumulation of fluid in the lungs and causes severe shortness of breath. nj.gov The substance is also severely irritating to the eyes, capable of causing burns and permanent damage. nj.gov

The primary mechanism of action for this compound is as an alkylating agent. This reactivity is due to the presence of an electron-withdrawing chlorine atom, which makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. On contact with moist tissues such as the skin, eyes, and respiratory tract, it can react with water to produce hydrogen chloride and chloroacetic acid, both of which are corrosive and contribute to the irritant effects. ilo.orgenv.go.jp Specifically, the reaction with water or moist air produces hydrogen chloride, a known corrosive gas. ilo.org Furthermore, upon burning, it decomposes to produce toxic and corrosive gases, including hydrogen chloride and acetic acid fumes. ilo.org

Dermal contact can cause severe skin irritation and burns. nj.gov The compound is readily absorbed through the skin. nj.gov Repeated or prolonged skin contact may lead to skin sensitization, an allergic reaction. ilo.org The mechanism for dermal irritation involves its ability to react with nucleophilic groups in skin proteins and other biomolecules, leading to cellular damage and an inflammatory response.

Genetic Toxicity Mechanisms (e.g., Gene Mutation, Chromosomal Aberrations)

The genetic toxicity of this compound is a subject of ongoing investigation. As an alkylating agent, it has the potential to interact with DNA, a mechanism that can lead to gene mutations and chromosomal aberrations. jst.go.jp Alkylating agents can transfer an alkyl group to the DNA molecule, altering its structure and potentially leading to errors during DNA replication or transcription. This can result in various forms of genetic damage, including point mutations, where one base pair is substituted for another, and larger-scale chromosomal aberrations like deletions, insertions, and translocations. nih.gov

Chromosomal aberrations are structural changes to a chromosome. eurofins.com These can be caused by agents that induce double-strand breaks in DNA. nih.gov If these breaks are not repaired correctly, it can lead to chromosomal rearrangements, which are implicated in various genetic diseases and cancer. nih.gov While the direct evidence for this compound causing chromosomal aberrations is not extensively detailed in the provided search results, its nature as an alkylating agent suggests a plausible mechanism for such effects. jst.go.jp Studies on other alkylating agents have demonstrated their capacity to induce chromosomal aberrations in various cell types. scialert.netumich.edu

Some studies suggest that the reactivity of α-halo carbonyl compounds, the chemical class to which this compound belongs, with DNA occurs via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) reaction. jst.go.jpresearchgate.net This reaction mechanism involves the direct attack of a nucleophilic site on the DNA, such as the N7 position of guanine, by the electrophilic carbon of the this compound, displacing the chloride ion. jst.go.jp The formation of these DNA adducts can disrupt the normal functioning of the DNA molecule, leading to mutations if not properly repaired by the cell's DNA repair machinery.

Studies on Mutagenicity (e.g., Salmonella/Saccharomyces Assays)

Mutagenicity studies on this compound have yielded mixed results. The Ames test, which utilizes Salmonella typhimurium strains to detect gene mutations, has been a common method for assessing the mutagenic potential of chemicals. In one study, this compound tested negative for mutagenicity in Salmonella typhimurium strain TA1535, both with and without metabolic activation (S9). europa.eunih.gov Another study also reported negative results in the Ames/Salmonella assay. nih.gov

However, it is important to note that the broader class of α-halo carbonyl compounds, which includes this compound, is considered a structural alert for mutagenicity in some quantitative structure-activity relationship (QSAR) models. jst.go.jp This suggests a potential for mutagenic activity based on chemical structure, even though some experimental results are negative. The discrepancy between predictive models and some experimental outcomes highlights the complexity of assessing mutagenicity and suggests that different test systems may yield different results. jst.go.jp For instance, while some similar compounds like mthis compound have shown mutagenic activity, this compound and isopropyl chloroacetate have produced negative results in some assays. jst.go.jp

Table 1: Summary of Mutagenicity Studies on this compound

Test System Strain(s) Metabolic Activation Result Reference(s)
Salmonella typhimurium Assay TA1535 With and without S9 Negative europa.eunih.gov

Investigations into Neurotoxicity and Immunotoxicity Mechanisms

Information regarding the specific neurotoxic and immunotoxic mechanisms of this compound is limited in the provided search results. While exposure to this compound can cause systemic effects like headache and nausea, detailed mechanistic studies on its neurotoxicity are not extensively covered. nj.gov One source mentions that this compound is readily absorbed through the skin of rats, causing hallucinations and distorted perceptions, suggesting a potential for neurotoxic effects. coleparmer.com However, a comprehensive understanding of the underlying molecular pathways is not available. For context, the neurotoxicity of a related compound, ethyl chloride, is thought to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Similarly, the immunotoxicity of this compound is not well-characterized. Immunotoxicity refers to adverse effects on the immune system resulting from exposure to chemical substances. immundnz.com These effects can manifest as immunosuppression, allergies, or autoimmunity. immundnz.com The mechanisms of immunotoxicity can involve direct toxicity to immune cells, disruption of immune regulation, or induction of oxidative stress. immundnz.com While repeated or prolonged contact with this compound may cause skin sensitization, a form of allergic reaction, the broader immunotoxic profile and its mechanisms are not detailed. ilo.org A safety data sheet for this compound states that it shall not be classified as a respiratory or skin sensitiser, adding some conflicting information. carlroth.com A consensus report on the key characteristics of immunotoxic agents provides a framework for identifying substances that can harm the immune system, but specific data for this compound within this framework is not provided. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Hydrogen chloride
Chloroacetic acid
Acetic acid
Guanine
Mthis compound
Isopropyl chloroacetate
Ethyl chloride
Ethanol (B145695)
Glycolic acid
Ethyl bromoacetate
Monobromoacetic acid
Trichloroacetic acid
Ethyl chloroformate
Ethyl 4-chloroacetoacetate
Primaquine bisphosphate
Chloroacetyl chloride
Ethyl acetoacetate (B1235776)
Diethyl ethoxymethylenemalonate
Sodium acetate (B1210297)
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
Eugenol
Methyl eugenol
Thiopental
Thiamylal
Thiobutabarbital
2-aminoanthracene
4-nitroquinoline-1-oxide
Cyclophosphamide monohydrate
Ethyl methanesulfonate
Dimethyl sulfoxide
3,3,3-trichloropropylene oxide
1,2-Epoxy-3-(p-nitrophenoxy)propane
Glycidyl 1-naphthyl ether
1-naphthylpropylene oxide
Styrene oxide
Ethylene oxide
Propylene oxide
Quercetin
Lycopene
Sodium metabisulfite
Maleic hydrazide
Diethyl sulphonate
Ethylene imine
Paraldehyde
Isoniazid
Ochratoxin A
Barium chloride
Pentachlorobenzene
Tetramethylthiuram monosulfide
(±)-Propranolol hydrochloride
(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (B86663)
1,2,4-Trichlorobenzene
1,2-Dichlorobenzene
2,4,6-Tris(dimethylaminomethyl)phenol
2,4-Dichlorophenoxyacetic acid
5,5-Diphenylhydantoin
5-Fluorouracil
Acetophenone
Acetylsalicylic acid
Acrolein
Acrylamide
Ammonium chloride
Atropine sulfate monohydrate
Benzaldehyde
Cadmium (III) chloride
Caffeine
Chloroform
Chloroquine bis(phosphate)
Chlorpromazine
Codeine
Colchicine
Copper sulfate
Cupric sulfate pentahydrate
Cyclosporin A
Diazepam
Diphenhydramine hydrochloride
Disopyramide
Ferrous sulfate
Glufosinate-ammonium
Glutethimide
Hexachlorophene
Lithium carbonate
Lithium sulfate
Malathion
Maleic acid
Meprobamate
Orphenadrine hydrochloride
p-Benzoquinone
Phenol (B47542)
Procainamide hydrochloride
Quinidine sulfate dehydrate
Resorcinol
Rifampicin
Sodium Cyanate
Sodium oxalate
Sodium valproate
Thioridazine hydrochloride

Advanced Analytical and Characterization Methodologies in Ethyl Chloroacetate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of ethyl chloroacetate (B1199739) and observing its transformations during chemical reactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the case of ethyl chloroacetate, the FT-IR spectrum is characterized by a prominent, sharp absorption band typically observed around 1740-1749 cm⁻¹. researchgate.netaskfilo.com This band is indicative of the stretching vibration of the carbonyl group (C=O) within the ester functionality. researchgate.netaskfilo.com The presence of this strong absorption is a key diagnostic feature for confirming the structure of this compound and for monitoring reactions where this group is consumed or formed. For instance, in syntheses where this compound acts as an alkylating agent, the disappearance or shift of this carbonyl peak can signify the progress of the reaction.

Functional Group **Characteristic Absorption Band (cm⁻¹) **Vibrational Mode
Carbonyl (C=O)1740 - 1749Stretching

This table summarizes the key FT-IR absorption data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically displays three distinct signals that correspond to the three different types of protons in the molecule. askfilo.comchegg.com The protons of the ethyl group's methyl (CH₃) moiety appear as a triplet at approximately 1.3 ppm. The methylene (B1212753) (CH₂) protons of the ethyl group resonate as a quartet around 4.2-4.4 ppm. The two protons of the chloromethyl (Cl-CH₂) group appear as a singlet at about 4.06-4.1 ppm. chemicalbook.com The splitting patterns (triplet and quartet) of the ethyl group signals are a result of spin-spin coupling between the adjacent methyl and methylene protons, with a typical coupling constant (J) of about 7 Hz. uomustansiriyah.edu.iq The integration of these signals, representing the relative number of protons, will be in a 3:2:2 ratio, corresponding to the methyl, ethyl methylene, and chloromethyl protons, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct peaks for each of the four carbon atoms. The methyl carbon of the ethyl group typically appears at the lowest chemical shift. The methylene carbon of the ethyl group and the chloromethyl carbon resonate at intermediate chemical shifts. The carbonyl carbon of the ester group appears at the highest chemical shift, a characteristic feature for this functional group.

Proton Type (¹H NMR) Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (ethyl)~1.3Triplet3H
-CH₂- (ethyl)~4.2 - 4.4Quartet2H
Cl-CH₂-~4.06 - 4.1Singlet2H

This table presents typical ¹H NMR spectral data for this compound.

Carbon Type (¹³C NMR) Typical Chemical Shift (δ, ppm)
-C H₃ (ethyl)~14
-C H₂- (ethyl)~62
Cl-C H₂-~41
C =O (ester)~167

This table provides representative ¹³C NMR chemical shifts for this compound.

The resolution and clarity of NMR spectra are dependent on the strength of the magnetic field of the spectrometer. For example, a spectrum acquired on a 300-MHz instrument will show better separation of signals compared to one from a 60-MHz instrument. uomustansiriyah.edu.iq

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight (122.55 g/mol ). nist.gov Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. The fragmentation pattern can also provide structural information, with common fragments arising from the loss of the ethoxy group or the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantification.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. rasayanjournal.co.in In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. For the analysis of this compound, a polar column, such as one coated with DB-WAX or 10% Silar 10C on Chromosorb W AW, is often used.

A Thermal Conductivity Detector (TCD) is a common detector used in GC. researchgate.netchromatographyonline.com It measures the difference in thermal conductivity between the carrier gas and the column effluent. chromatographyonline.com When a sample component elutes from the column, the thermal conductivity of the gas mixture changes, leading to a detectable signal. chromatographyonline.com The TCD is a universal detector, meaning it responds to all compounds, but it is generally less sensitive than other detectors like the Flame Ionization Detector (FID). chromatographyonline.com However, its non-destructive nature allows for the collection of the separated components for further analysis. chromatographyonline.com The GC-TCD method can be calibrated with pure standards to accurately quantify the amount of this compound in a sample.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions involving this compound. derpharmachemica.comwalisongo.ac.idnih.gov In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. walisongo.ac.id The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation.

For reactions involving this compound, the progress can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. walisongo.ac.idcore.ac.ukgoogle.com The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for reactions with this compound is a mixture of n-hexane and ethyl acetate (B1210297), for example, in a 5:1 ratio. walisongo.ac.id After development, the spots can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent like iodine vapor. core.ac.uk

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Electroanalytical Techniques

Electroanalytical methods are pivotal in elucidating the reaction mechanisms of this compound, particularly its reduction pathways.

Cyclic voltammetry has been instrumental in investigating the catalytic reduction of this compound. researchgate.netnih.gov In studies involving cobalt(I) salen electrogenerated at a carbon cathode, cyclic voltammograms recorded in the presence of excess this compound show a distinct prewave. researchgate.net This feature is attributed to the formation of an ethoxycarbonylmethylcobalt(III) salen complex, which precedes a larger catalytic wave. researchgate.net

Similarly, the catalytic reduction of this compound by electrogenerated cob(I)alamin has been studied in dimethylformamide. nih.govnih.gov The cyclic voltammograms of hydroxocobalamin (B81358) (HOCbl) in the presence of this compound exhibit a slight increase in the current for the Co(II)/Co(I) reduction and, more significantly, a new peak at more negative potentials. nih.govnih.govresearchgate.net This new peak is related to the reduction of an ethyl carboxymethyl-cobalamin intermediate formed during the reaction. nih.govnih.gov As the concentration of this compound increases, the catalytic current also increases, indicating the regenerative nature of the catalytic cycle. nih.gov

Catalyst SystemElectrodeSolventKey Cyclic Voltammetry FindingSource
Cobalt(I) SalenVitreous CarbonDimethylformamide (DMF)Appearance of a prewave attributed to an ethoxycarbonylmethylcobalt(III) salen complex. researchgate.net
Hydroxocobalamin (HOCbl)Glassy CarbonDimethylformamide (DMF)A new peak at negative potentials indicates the formation and reduction of an ethyl carboxymethyl-Cbl intermediate. nih.govnih.gov

Controlled-potential electrolysis is a complementary technique used to identify reaction products and confirm the mechanisms proposed from cyclic voltammetry studies. researchgate.netnih.gov In the catalytic reduction of this compound by cobalt(I) salen, electrolysis allows for the bulk conversion of the starting material. researchgate.net Subsequent analysis of the products revealed the formation of ethyl acetate and 1,2,3-cyclopropane tricarboxylic acid triethyl ester, providing concrete evidence for the proposed reaction pathway. researchgate.net

For the reduction catalyzed by cob(I)alamin, controlled-potential bulk electrolysis helps to quantify the number of electrons transferred per molecule of this compound and to identify the products formed. nih.govresearchgate.net Spectroelectrochemical monitoring during the electrolysis shows that the addition of this compound to the electrogenerated cob(I)alamin initially produces cob(II)alamin, which is then followed by the slower formation of the ethyl carboxymethyl-cobalamin intermediate. nih.govresearchgate.net These combined results from voltammetry and electrolysis provide a comprehensive understanding of the catalytic mechanism. researchgate.netnih.gov

Cyclic Voltammetry

Computational and Modeling Approaches

Theoretical calculations and simulations provide molecular-level insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has been successfully applied to verify the structures of compounds synthesized using this compound. nih.govnih.gov In one study, 1,1-dimethyl-1,3-propylenediamine was reacted with this compound to produce 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride. nih.govnih.gov The molecular structure of this product was optimized using DFT calculations at the B3LYP level of theory. nih.govnih.gov The resulting theoretical data, including vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts, were found to be in excellent agreement with the experimental spectra. nih.govnih.gov This strong correlation between calculated and observed data confirms the proposed molecular structure and demonstrates the predictive power of DFT in characterizing reaction products of this compound. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound at interfaces, providing detailed information on adsorption and phase transitions. acs.orgnih.gov

Adsorption Behavior: MD simulations have been used to study the adsorption characteristics of this compound at the vapor-liquid interface. acs.orgresearcher.life These studies have revealed that the thickness of the surface layer of this compound shows a significant increase with rising temperature. acs.orgresearcher.lifescilit.com Conversely, the surface layer thickness decreases as the intermolecular interactions of the chloroacetate molecules become stronger. acs.orgresearcher.lifescilit.com

Phase Transition Heat: The heat of phase transition of this compound from the bulk liquid to the surface phase has been investigated using a combination of surface adsorption theory and MD simulations. acs.orgnih.gov It was found that the reversible heat of phase transition increases as the length of the alkyl chain in the chloroacetate ester increases (e.g., from mthis compound to propyl chloroacetate). acs.orgnih.govresearcher.life To understand this trend, MD simulations were employed to calculate the entropies of the bulk and surface phases at various temperatures. acs.orgnih.gov The simulation results confirmed the trend observed from experimental data and theoretical models, providing a qualitative validation of the surface adsorption theory. acs.org

PhenomenonMD Simulation FindingInfluencing FactorSource
Adsorption Behavior (Surface Layer Thickness)Increases with temperature.Temperature acs.orgresearcher.life
Adsorption Behavior (Surface Layer Thickness)Decreases with increasing intermolecular interaction strength.Intermolecular Forces acs.orgresearcher.life
Phase Transition Heat (Bulk to Surface)Increases as the alkyl chain length of the chloroacetate increases.Molecular Structure (Alkyl Chain) acs.orgnih.gov

Molecular Docking Studies for Biological Activity Prediction

This compound serves as a crucial intermediate and building block in the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. Molecular docking is a computational technique extensively utilized to predict the binding affinity and interaction patterns between these synthesized molecules (ligands) and the active sites of specific biological targets, such as proteins and enzymes. This predictive power helps in identifying promising drug candidates and understanding their mechanism of action at a molecular level.

Research has shown that derivatives synthesized using this compound can be effectively evaluated through molecular docking for various therapeutic areas. For instance, this compound is a key reactant in synthesizing benzimidazole-substituted-1,3-thiazolidin-4-ones. These compounds have been docked against cyclin-dependent kinase-8 (CDK-8), a protein implicated in colon cancer, to assess their potential as anticancer agents. Similarly, pyrimidine (B1678525) analogs derived from this compound have been studied for their anti-inflammatory properties by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme. bohrium.com In one study, a pyrimidine derivative, compound 2a , demonstrated a strong binding affinity for COX-2 (−9.0 kcal/mol), which was superior to the standard anti-inflammatory drugs celecoxib (B62257) (−8.8 kcal/mol) and indomethacin (B1671933) (−7.7 kcal/mol). bohrium.com

Furthermore, this compound is instrumental in the synthesis of N-acylhydrazone derivatives of 2-mercaptobenzimidazole, which have been investigated as potential inhibitors of α-glucosidase, an enzyme relevant to diabetes treatment. sci-hub.se Docking studies on these derivatives have helped to elucidate the mechanism of enzyme inhibition. sci-hub.se Other research has involved reacting thiosemicarbazone derivatives with this compound to produce thiazolidinone compounds, which are then evaluated as potential anti-hepatic cancer agents by docking against targets like the Rho6 protein. mdpi.com These computational studies are invaluable for screening libraries of synthesized compounds and prioritizing those with the highest likelihood of biological activity for further in vitro and in vivo testing.

Table 1: Examples of Molecular Docking Studies on Derivatives Synthesized Using this compound

Derivative ClassBiological TargetTherapeutic AreaKey FindingsReference
Benzimidazole-substituted-1,3-thiazolidin-4-onesCyclin-Dependent Kinase-8 (CDK-8)Colon CancerPotent compounds (e.g., 5l and 5k) showed high cytotoxicity and significant interactions with the target protein.
Pyrimidine AnalogsCyclooxygenase-2 (COX-2)Anti-inflammatoryCompound 2a exhibited a strong binding affinity (-9.0 kcal/mol) compared to standard drugs. bohrium.com
N-acylhydrazones of 2-mercaptobenzimidazoleα-glucosidaseAntidiabeticDocking analysis was used to explore the mechanism of enzyme inhibition for the synthesized compounds. sci-hub.se
Thiazolidinone DerivativesRho6 ProteinAnti-hepatic CancerSynthesized compounds showed good docking scores and acceptable binding interactions with the target protein. mdpi.com

Kinetic Modeling of Esterification Processes

The production of this compound is typically achieved through the esterification of monochloroacetic acid with ethanol (B145695). Kinetic modeling of this process is essential for reactor design, process optimization, and maximizing product yield. The reaction is reversible and often limited by chemical equilibrium, necessitating the use of catalysts and strategies to remove water, a byproduct. acs.org

Various kinetic models have been applied to describe the esterification process. For the esterification of monochloroacetic acid with butan-1-ol, a similar reaction, a second-order kinetic model was successfully used to evaluate reaction rate constants. zsmu.edu.ua The study, which used concentrated sulfuric acid as a catalyst, determined that an increase in temperature from 100°C to 120°C increased the reaction rate by an order of magnitude and calculated an activation energy of 165 kJ/mol. zsmu.edu.ua For the synthesis of isopropyl chloroacetate, a pseudo-first-order kinetic model was found to be applicable when using a specific dodecyl-diphenylamine-4-sulfonic acid (LDDS) catalyst, with a calculated activation energy of 45.2 kJ/mol.

In modern industrial processes, heterogeneous catalysts like the ion-exchange resin Amberlyst-15 are favored due to their reusability and reduced environmental impact. acs.orgije.ir For these systems, more complex kinetic models that account for the catalyst's solid phase are often employed. The Eley-Rideal model, where one reactant molecule adsorbs onto the catalyst surface and reacts with another molecule from the bulk liquid phase, has been used to describe similar esterification reactions. ije.irresearchgate.net Another common model is the Langmuir-Hinshelwood model, which assumes all reactants are adsorbed on the catalyst's active sites. ije.ir A recent study on the continuous production of this compound utilized batch kinetic experiments with Amberlyst-15 to obtain the necessary parameters for a comprehensive mathematical model of a fixed-bed chromatographic reactor. acs.org This approach allows for the simultaneous reaction and separation of the water byproduct, driving the reaction toward higher conversion. acs.org

Table 2: Kinetic Parameters for Chloroacetate Esterification and Related Reactions

Ester ProductReactantsCatalystKinetic ModelActivation Energy (Ea)Reference
Butyl monochloroacetateMonochloroacetic acid + Butan-1-olSulfuric AcidSecond-Order165 kJ/mol zsmu.edu.ua
Isopropyl chloroacetateChloroacetic acid + Isopropanol (B130326)LDDSPseudo-First-Order45.2 kJ/mol
This compoundMonochloroacetic acid + EthanolAmberlyst-15Mathematical model for FBCRNot specified acs.org
Ethyl acetateAcetic acid + EthanolAmberlyst-15Eley-Rideal (ER) & Pseudo-Homogenous (PH)Not specified ije.ir

Q & A

Q. What are the critical physical and chemical properties of ethyl chloroacetate that influence experimental design?

this compound (CAS 105-39-5) is a flammable liquid (flash point: 65°C, vapor pressure: 10 mmHg at 38°C) with low water solubility, making it suitable for non-aqueous reaction systems. Its molecular weight (122.55 g/mol) and reactivity as an alkylating agent are key in nucleophilic substitution reactions. The ester's polarity (solvent polarity index: ~39.4) affects its miscibility with organic solvents like ethanol or ether, which is critical for solvent selection in synthesis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Engineering controls : Use local exhaust ventilation and grounded equipment to prevent static ignition .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if vapor concentrations exceed permissible limits .
  • Spill management : Evacuate the area, absorb spills with vermiculite or sand, and store waste in sealed containers labeled as hazardous .
  • Emergency measures : Immediate skin decontamination with soap/water and eye irrigation for 15 minutes are mandatory .

Q. How should this compound be stored to prevent degradation or hazardous reactions?

Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from incompatible substances (oxidizers, strong acids/bases). Use spark-proof refrigeration for bulk quantities and conduct regular leak checks .

Advanced Research Questions

Q. What strategies mitigate unexpected byproducts during nucleophilic substitution reactions involving this compound?

Unexpected products (e.g., enol tautomers instead of dithiolanes) may arise due to competing elimination or tautomerization. Strategies include:

  • Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) to favor substitution over elimination .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., P(AAm-co-DADMAC copolymer)) to enhance reaction specificity in heterogeneous systems .
  • Intermediate isolation : Characterize intermediates via LC-MS or NMR to identify pathways and adjust stoichiometry .

Q. How can phase transfer catalysis (PTC) be optimized in synthesizing phenylazophenoxyacetic acid derivatives with this compound?

  • Catalyst selection : Amphiphilic copolymers like P(AAm-co-DADMAC) improve interfacial reactivity by stabilizing the transition state .
  • Solvent system : Use a biphasic system (e.g., water/toluene) to enhance mass transfer.
  • Reaction monitoring : Track progress via TLC or HPLC to optimize reaction time and minimize hydrolysis byproducts .

Q. What analytical techniques effectively quantify this compound in complex mixtures?

  • Gas chromatography (GC) : Use a polar column (e.g., DB-WAX) with FID detection, calibrated against pure standards.
  • NMR spectroscopy : ¹H NMR (δ 4.2–4.4 ppm for ester CH₂, δ 1.3 ppm for CH₃) identifies purity and degradation products .
  • Titrimetric methods : Hydrolyze the ester with NaOH and back-titrate excess base to determine concentration .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported toxicity profiles of this compound?

While acute toxicity (skin/eye irritation, pulmonary edema) is well-documented , chronic effects (carcinogenicity, reproductive toxicity) lack consensus due to insufficient animal studies. Mitigation strategies include:

  • Dose-response studies : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity.
  • Exposure monitoring : Use air sampling (OSHA Method 07) to validate workplace safety thresholds .

Q. Why do some syntheses yield enol tautomers instead of the expected products with this compound?

As observed in dithiolane synthesis, enolization occurs due to the keto-enol tautomerism of intermediates. To suppress this:

  • Acid/base control : Adjust pH to stabilize the keto form (e.g., use acetic acid buffer).
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) reduce tautomerization .

Methodological Guidelines

  • Synthetic protocols : Always pre-dry glassware and reagents to prevent hydrolysis.
  • Waste disposal : Neutralize waste with sodium bicarbonate before incineration .
  • Data reproducibility : Document solvent purity, reaction atmosphere (N₂/air), and agitation speed to ensure replicability .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chloroacetate
Reactant of Route 2
Reactant of Route 2
Ethyl chloroacetate

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